molecular formula C15H19NO3 B2607275 Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester CAS No. 1380401-33-1

Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester

Cat. No. B2607275
M. Wt: 261.321
InChI Key: PIGAXXGRAFGNBK-UHFFFAOYSA-N
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Description


Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester is a versatile chemical compound used in diverse scientific research1. Its applications range from studying biological processes to designing advanced materials, owing to its unique properties and reactivity1.



Synthesis Analysis


The synthesis of Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester is not explicitly mentioned in the search results. However, many substituted carbamic acids can be readily synthesized by bubbling carbon dioxide through solutions of the corresponding amine in an appropriate solvent, such as DMSO or supercritical carbon dioxide2.



Molecular Structure Analysis


The exact molecular structure of Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester is not provided in the search results. However, carbamic acid is a planar molecule2. The carbamoyl functional group RR′N–C(=O)– is the carbamic acid molecule minus the OH part of the carboxyl2.



Chemical Reactions Analysis


The specific chemical reactions involving Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester are not detailed in the search results. However, carbamic acid, which might also be called aminoformic acid or aminocarboxylic acid, can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures, which also yields ammonium carbamate [NH4]+[NH2CO2]−2.



Physical And Chemical Properties Analysis


The physical and chemical properties of Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester are not explicitly mentioned in the search results.


Scientific Research Applications

Enantioselective Synthesis

This compound is involved in the enantioselective preparation of dihydropyrimidones, which are important for their potential in drug development and chiral compound synthesis. The study by Goss et al. (2009) highlights its role in creating chiral compounds through the Mannich reaction, illustrating its importance in stereochemical configuration processes (Goss, Dai, Lou, & Schaus, 2009).

Chemical Process Development

Aso and Baba (2003) discussed the synthesis of tolylenediisocyanate without phosgene, where carbamic acid esters (carbamates) are prepared through alkoxycarbonylation, showcasing an environmentally friendly route to important industrial chemicals (Aso & Baba, 2003).

Microbial Reduction for HIV Protease Inhibitor Synthesis

Patel, Chu, and Mueller (2003) demonstrated the diastereoselective microbial reduction of a similar carbamic acid ester for the synthesis of the HIV protease inhibitor Atazanavir, highlighting its utility in the production of pharmaceuticals (Patel, Chu, & Mueller, 2003).

Asymmetric Mannich Reaction

Yang, Pan, and List (2009) reported on the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate via an asymmetric Mannich reaction, demonstrating the compound's application in generating chiral amino carbonyl compounds, which are valuable in organic synthesis (Yang, Pan, & List, 2009).

Lithiated Carbamates for Boronic Ester Homologation

Webster, Partridge, and Aggarwal (2012) investigated lithiated primary alkyl carbamates for the homologation of boronic esters, an essential process in the synthesis of boranes and chiral diols, further underscoring the versatility of carbamic acid esters in synthetic chemistry (Webster, Partridge, & Aggarwal, 2012).

Safety And Hazards


The safety and hazards associated with Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester are not detailed in the search results.


Future Directions


The future directions for the use and study of Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester are not specified in the search results. However, given its versatility in scientific research, it is likely to continue to be a subject of interest1.


properties

IUPAC Name

tert-butyl N-[(4-prop-2-ynoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-5-10-18-13-8-6-12(7-9-13)11-16-14(17)19-15(2,3)4/h1,6-9H,10-11H2,2-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGAXXGRAFGNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester

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